N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
Description
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core substituted with a 2,6-dichlorophenyl group and a carboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Properties
CAS No. |
1403667-57-1 |
|---|---|
Molecular Formula |
C14H10Cl2N4O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H10Cl2N4O/c1-7-18-11-8(5-6-17-13(11)19-7)14(21)20-12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
OCIAVIIFEPXIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling is optimized to ensure high yield and purity. This involves careful selection of reagents, catalysts, and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time . The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-cyano-N-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide
Uniqueness
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide stands out due to its unique combination of a dichlorophenyl group and an imidazo[4,5-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide, also known by its chemical identifiers and synonyms, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H23Cl2N7
- Molecular Weight : 456.37 g/mol
- CAS Number : 1402709-93-6
Synthesis
The compound is synthesized through various organic chemistry methods, including Suzuki cross-coupling reactions. The introduction of different substituents on the imidazo[4,5-b]pyridine structure significantly influences its biological activity. For instance, the presence of halogen atoms and other functional groups can enhance antiproliferative effects against cancer cell lines.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects on a range of cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 1.8 | |
| HCT-116 (colon carcinoma) | 2.5 | |
| NCI-H460 (lung carcinoma) | 3.0 | |
| K-562 (chronic myeloid leukemia) | 1.5 |
The compound demonstrated a dose-dependent increase in G2/M phase arrest in several cancer cell lines, indicating a potential mechanism of action that disrupts the cell cycle.
Antiviral Activity
Research has also explored the antiviral properties of this compound. While many derivatives showed limited antiviral activity against a broad panel of viruses, some exhibited promising results in inhibiting viral replication at sub-micromolar concentrations. Notably, certain derivatives within the imidazo[4,5-b]pyridine family have shown efficacy against RNA viruses, although this compound's specific antiviral profile requires further investigation .
The biological activity of this compound appears to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptotic pathways in sensitive cancer cell lines.
- Targeting Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Colon Carcinoma : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of colon cancer .
- Leukemia Models : In vitro studies showed that this compound effectively reduced proliferation rates in K-562 cells and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
